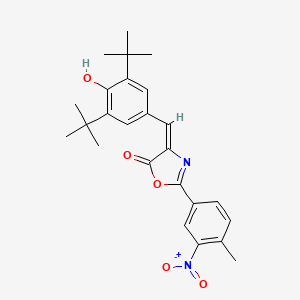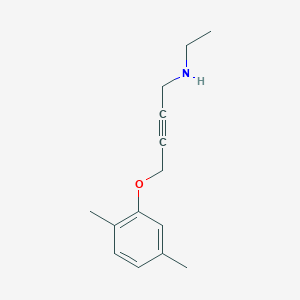![molecular formula C17H26N2 B5056193 2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5056193.png)
2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine, commonly known as DM-1, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. DM-1 belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of DM-1 is not fully understood. However, it has been proposed that DM-1 exerts its biological activity by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. DM-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DM-1 has been shown to have a variety of biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. DM-1 has also been shown to decrease the expression of pro-inflammatory cytokines and chemokines in immune cells. In addition, DM-1 has been shown to increase the expression of neurotrophic factors in brain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-1 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DM-1 is also stable under normal laboratory conditions. However, DM-1 has some limitations for lab experiments. It is highly toxic and must be handled with care. DM-1 is also expensive, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for the study of DM-1. One area of research is the development of new synthetic methods for DM-1 that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of DM-1 in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of DM-1 and its potential side effects. Finally, the development of new analogs of DM-1 may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, DM-1 is a synthetic compound that has shown promise in the treatment of various diseases. Its diverse biological activities, including anticancer, anti-inflammatory, and antiviral activities, make it a valuable tool for scientific research. Despite its potential therapeutic applications, further studies are needed to fully understand the mechanism of action of DM-1 and its potential side effects. The development of new synthetic methods and analogs of DM-1 may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Métodos De Síntesis
DM-1 is synthesized through a multistep process that involves the reaction of 2,5-dimethylbenzylamine with 1,4-dibromobutane to form the intermediate 2-(2,5-dimethylbenzyl)-1,4-butanediamine. This intermediate is then reacted with ethyl acetoacetate and sodium ethoxide to form the pyrrolopyrazine ring system. The final step involves the reduction of the pyrrolopyrazine ring with sodium borohydride to form DM-1.
Aplicaciones Científicas De Investigación
DM-1 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. DM-1 has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). DM-1 has been studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-13-6-7-14(2)16(11-13)12-19-10-9-18-8-4-5-17(18)15(19)3/h6-7,11,15,17H,4-5,8-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQZJYWNJRYUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5056116.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5056123.png)
![methyl 3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5056126.png)
![8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5056139.png)


![2,2'-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)imino]diethanol](/img/structure/B5056172.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)

![3-(4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5056202.png)

![1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056226.png)